2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Description
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C6H8ClN3O2S and its molecular weight is 221.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives, including compounds with structural similarities to 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide, are known for their wide-ranging pharmacological activities. This class of compounds exhibits significant anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in these compounds is believed to contribute to their extensive pharmacological properties. Research efforts have been directed toward synthesizing 1,3,4-thiadiazole derivatives that combine different molecules to yield compounds with promising biological profiles (Mishra et al., 2015).
Role in Biological Systems and Environmental Impact
The environmental presence and impact of chemicals with structural similarities to this compound, particularly those with estrogenic activity like methoxychlor, have been studied. Methoxychlor, a pesticide, undergoes metabolic transformation to produce estrogenic derivatives. Its effects on fertility, early pregnancy, in utero development, and adult male social behavior highlight the potential endocrine-disrupting capabilities of similar compounds. Understanding the metabolism and environmental fate of such compounds is crucial for assessing their potential hazards (Cummings, 1997).
Synthetic and Structural Analysis
The synthetic pathways and structural properties of thiadiazole derivatives, including those structurally related to this compound, have been explored to understand their biological activities better. For example, the synthesis of 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines demonstrates the versatility and reactivity of thiadiazole and related compounds. These synthetic routes provide insight into the potential modifications and applications of thiadiazole derivatives in medicinal chemistry (Issac & Tierney, 1996).
Properties
IUPAC Name |
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2S/c1-12-3-5-9-10-6(13-5)8-4(11)2-7/h2-3H2,1H3,(H,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKDIFIAKMCRHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390113 |
Source
|
Record name | 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876710-55-3 |
Source
|
Record name | 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.